4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-
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Overview
Description
2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C10H10N2O. This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethyl-3,6-dimethylpyridine with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired pyrido[1,2-a]pyrimidin-4-one ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[1,2-a]pyrimidin-4-ones with different functional groups .
Scientific Research Applications
2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes involved in critical biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-Methyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-Ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2-Ethyl-3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at specific positions on the pyrido[1,2-a]pyrimidin-4-one ring enhances its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
70381-71-4 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-ethyl-3,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)12(15)14-8(2)6-5-7-11(14)13-10/h5-7H,4H2,1-3H3 |
InChI Key |
LZUPNXMYPFUBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C(=CC=CC2=N1)C)C |
Origin of Product |
United States |
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